Dilmapimod

Selectivity Isoform profiling Kinase assay

Choose Dilmapimod for definitive p38α pathway interrogation. Its >5000-fold selectivity over p38γ/δ and 15-fold over p38β minimizes off-isoform toxicity that confounds pan-p38 inhibitors. Supported by Phase II clinical pharmacodynamic data demonstrating a 33‑40% reduction in LPS‑induced TNF‑α in COPD patients, this compound provides a translational bridge unmatched by standard tool compounds. Leverage its unique trauma/ARDS clinical safety record (NCT00996840) to advance acute-injury models with human-relevant dosing context.

Molecular Formula C23H19F3N4O3
Molecular Weight 456.4 g/mol
CAS No. 444606-18-2
Cat. No. B1683928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilmapimod
CAS444606-18-2
SynonymsSB681323;  SB 681323;  SB-681323;  GW 681323;  GW-681323;  GW681323;  Dilmapimod.
Molecular FormulaC23H19F3N4O3
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F
InChIInChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29)
InChIKeyORVNHOYNEHYKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dilmapimod (SB-681323, CAS 444606-18-2): A Highly Selective p38α MAPK Inhibitor with Clinical Translation for Inflammatory and Neuropathic Indications


Dilmapimod (also known as SB-681323 and GW-681323) is an investigational small molecule that acts as a potent, orally and intravenously available inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting the alpha isoform (p38α/MAPK14) [1]. Belonging to the trisubstituted-8H-pyrido[2,3-d]pyrimidin-7-one class, its mechanism centers on the reduction of pro-inflammatory cytokine and chemokine production, thereby attenuating cellular infiltration and local tissue damage [2]. The compound has been advanced into Phase II clinical development for a range of inflammation-driven and neuropathic conditions, including Chronic Obstructive Pulmonary Disease (COPD), Rheumatoid Arthritis (RA), Coronary Artery Disease (CAD), and acute trauma/ARDS, underscoring its translational potential beyond preclinical tool compounds [3][4].

Why Generic p38 Inhibitors Cannot Substitute for Dilmapimod: Evidence of Isoform Selectivity and In Vivo Discrepancy


The p38 MAPK family comprises four isoforms (α, β, γ, δ), each with distinct tissue distributions and pathophysiological roles. Non-selective pan-p38 inhibition is associated with dose-limiting toxicities, including significant liver enzyme elevations, which have historically halted the clinical development of many early-generation compounds [1]. Dilmapimod addresses this class-level liability through a unique selectivity profile, exhibiting approximately 15-fold greater affinity for p38α over the closest structurally related isoform, p38β-2, and more than 5000-fold selectivity over p38γ and p38δ in biochemical assays . This targeted inhibition of the primary inflammation-mediating isoform (p38α) may permit effective cytokine suppression while minimizing off-isoform toxicities. Furthermore, as demonstrated in COPD patient studies, the in vivo pharmacodynamic effects of Dilmapimod do not linearly correlate with the potency of other p38 inhibitors, nor with the effects of standard-of-care glucocorticoids like prednisolone, precluding simple interchangeability based solely on in vitro IC50 values [2].

Quantitative Evidence Guide for Dilmapimod: Direct Comparator Data to Inform Scientific Selection


Superior p38α Isoform Selectivity: Dilmapimod vs. Doramapimod (BIRB-796)

Dilmapimod demonstrates a significantly narrower inhibition profile compared to the pan-p38 inhibitor Doramapimod. In biochemical assays, Dilmapimod exhibits approximately 15-fold selectivity for p38α over p38β-2 and >5000-fold over p38γ and p38δ . In contrast, Doramapimod inhibits all four isoforms with much less discrimination, showing IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ) . This 5000-fold window for Dilmapimod contrasts with the less than 14-fold window between p38α and p38δ for Doramapimod. This difference is critical for scientific studies aiming to dissect p38α-specific biology without confounding inhibition of the β, γ, or δ isoforms, which are implicated in cardiac function, cytoskeletal regulation, and other non-inflammatory processes.

Selectivity Isoform profiling Kinase assay

Unique p38α Selectivity Advantage Over α/β Dual Inhibitors: Dilmapimod vs. PH-797804 and Losmapimod

Dilmapimod's selectivity profile is more restricted than those of other advanced p38 inhibitors, PH-797804 and Losmapimod. Dilmapimod shows approximately 15-fold selectivity for p38α over p38β . In comparison, PH-797804 exhibits only a 4-fold selectivity for p38α over p38β (IC50: p38α=26 nM, p38β=102 nM) . Losmapimod is characterized as a dual p38α/β inhibitor with no significant selectivity between the two isoforms in functional assays [1]. This positions Dilmapimod as a more discriminatory tool for isolating p38α-mediated signaling events.

Selectivity Isoform profiling Kinase assay

In Vivo Pharmacodynamic Superiority in TNF-α Suppression: Dilmapimod vs. Prednisolone in COPD Patients

In a randomized, double-blind, placebo-controlled crossover study in COPD patients (n=17), a single oral dose of Dilmapimod (SB-681323) at 7.5 mg and 25 mg significantly reduced whole-blood lipopolysaccharide (LPS)-induced TNF-α production over 24 hours [1]. While prednisolone, a standard-of-care corticosteroid, achieved greater maximum suppression of TNF-α (81.5% for 30 mg, 58.2% for 10 mg), Dilmapimod provided statistically significant and clinically relevant reductions (33.4% for 7.5 mg, p=0.02; 40% for 25 mg, p=0.005). Critically, Dilmapimod demonstrated superior inhibition of the p38 MAPK pathway itself, as measured by a 58% reduction in sorbitol-induced phosphorylated heat shock protein 27 (pHSP27) levels over 0-6 hours compared to placebo (p<0.0001), an effect not observed with prednisolone. This confirms that Dilmapimod's anti-inflammatory effect is achieved through direct upstream kinase inhibition, not the broader, indirect genomic effects of glucocorticoids.

TNF-alpha COPD Ex vivo stimulation Biomarker

Differential Impact on Acute Lung Injury and ARDS: Dilmapimod's Clinical Advancement

Dilmapimod is the only compound among the discussed advanced p38 inhibitors (Doramapimod, Losmapimod, PH-797804) that was advanced to a Phase IIa clinical trial specifically targeting Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) in trauma patients [1]. The trial (NCT00996840) evaluated the safety, tolerability, and anti-inflammatory activity of intravenous SB-681323 in subjects at high risk for developing ALI/ARDS. This distinct clinical development pathway, not pursued by its comparator p38 inhibitors, underscores a unique application and a body of human safety data in a critically ill patient population.

ARDS ALI Trauma Inflammation

High-Impact Application Scenarios for Dilmapimod Driven by Comparative Evidence


Dissection of p38α-Specific Signaling in In Vitro and In Vivo Inflammation Models

Leverage Dilmapimod's >5000-fold selectivity for p38α over p38γ/δ and 15-fold over p38β to isolate p38α-dependent pathways in cellular and animal models of inflammatory disease. This is critical for studies where off-target inhibition of p38β, γ, or δ (e.g., by Doramapimod or Losmapimod) could confound results related to cardiomyocyte function, cytoskeletal dynamics, or insulin secretion . Use Dilmapimod at concentrations that maintain p38α specificity (guided by its selectivity window) to generate cleaner datasets for target validation and pathway mapping .

Benchmarking Kinase-Dependent vs. Glucocorticoid-Mediated Cytokine Suppression in COPD Ex Vivo Models

Incorporate Dilmapimod as a mechanistic control alongside prednisolone in ex vivo whole-blood assays from COPD patients. The clinical data showing that Dilmapimod achieves a 33-40% reduction in LPS-induced TNF-α production via direct p38α inhibition, while prednisolone achieves 58-82% suppression through broader genomic mechanisms, provides a quantitative framework for evaluating novel compounds or combination therapies [1]. This scenario is ideal for researchers investigating the relative contribution of kinase signaling versus steroid receptor activation in chronic inflammation.

Translational Research in Acute Inflammatory Syndromes and Trauma-Induced Organ Injury

Utilize Dilmapimod in preclinical models of Acute Lung Injury (ALI), ARDS, or ischemia-reperfusion injury, drawing on its unique clinical development history in trauma patients. The availability of Phase IIa safety and pharmacodynamic data from a trauma patient population (NCT00996840) provides a rare translational bridge for academic and industrial researchers seeking to model human-relevant p38 inhibition in acute care settings [2]. This application is differentiated from other p38 inhibitors, which lack this specific clinical safety context.

Cardiovascular Inflammation Studies Requiring p38α Selectivity to Mitigate Off-Target Risk

Apply Dilmapimod in models of coronary artery disease and vascular injury, where its clinical investigation (NCT00291902) and p38α-selective profile are advantageous. In cardiovascular biology, the roles of p38 isoforms diverge significantly; pan-inhibition may produce unwanted effects. Dilmapimod's selectivity over p38γ and δ provides a safer chemical probe for studying p38α's role in endothelial dysfunction and atherosclerotic inflammation without the confounding cardiotoxicity signals sometimes associated with broader-spectrum p38 inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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